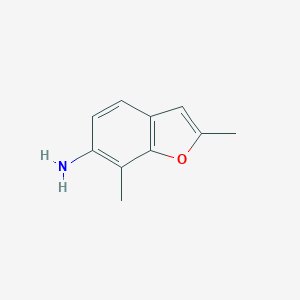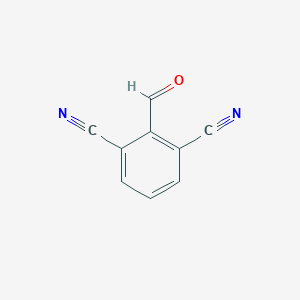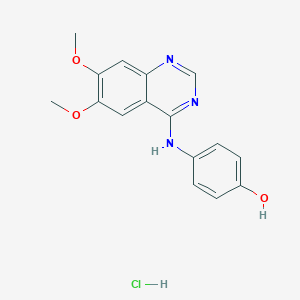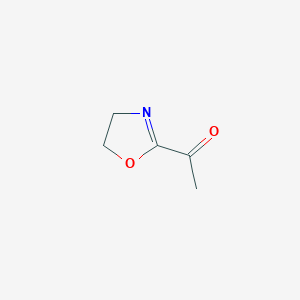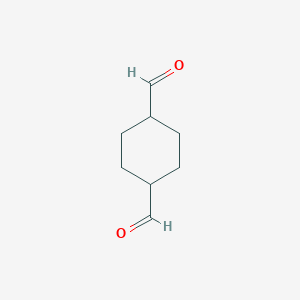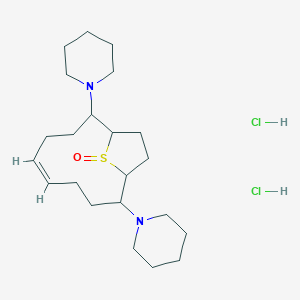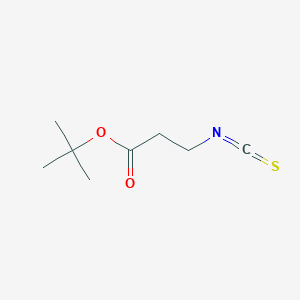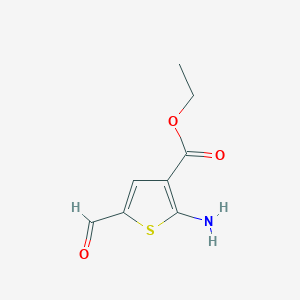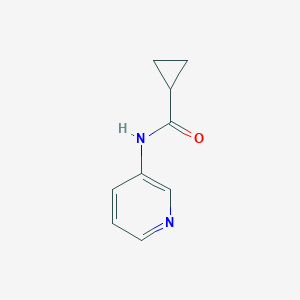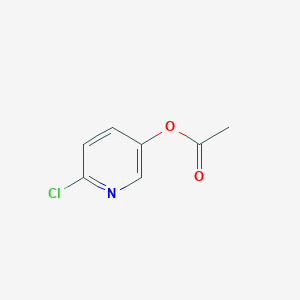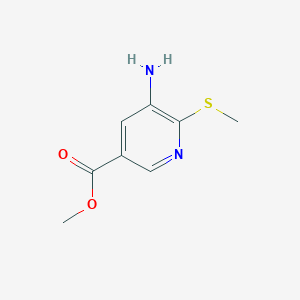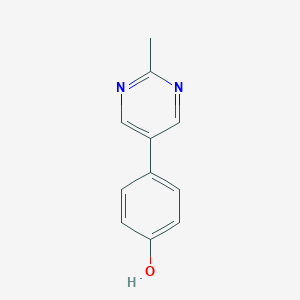
4-(2-Methylpyrimidin-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylpyrimidin-5-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the chemical name 'MP5P' and has a molecular formula of C11H10N2O.
Wirkmechanismus
The mechanism of action of 4-(2-Methylpyrimidin-5-yl)phenol involves its ability to interact with ROS and undergo a chemical reaction that results in the formation of a fluorescent product. This reaction is highly specific and can be used to detect even low levels of ROS in cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(2-Methylpyrimidin-5-yl)phenol are largely dependent on its ability to detect ROS in cells. This compound has been shown to be highly effective in detecting ROS in a variety of cell types and has potential applications in the diagnosis and treatment of diseases that involve ROS-mediated damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-Methylpyrimidin-5-yl)phenol in lab experiments include its high specificity for ROS detection, its ability to detect even low levels of ROS, and its ease of use. However, limitations include the need for specialized equipment for fluorescence detection and the potential for interference from other fluorescent compounds.
Zukünftige Richtungen
There are numerous future directions for research involving 4-(2-Methylpyrimidin-5-yl)phenol. These include the development of new and more efficient synthesis methods, the exploration of its potential applications in the diagnosis and treatment of ROS-mediated diseases, and the development of new probes for the detection of other reactive species in cells.
In conclusion, 4-(2-Methylpyrimidin-5-yl)phenol is a promising compound that has potential applications in various fields of scientific research. Its ability to detect ROS in cells makes it a valuable tool for the diagnosis and treatment of diseases that involve ROS-mediated damage. Further research is needed to fully explore its potential and to develop new and more efficient methods for its synthesis and use.
Synthesemethoden
The synthesis of 4-(2-Methylpyrimidin-5-yl)phenol can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-methyl-5-nitropyrimidine with phenol in the presence of a catalyst such as zinc chloride. The resulting product is then reduced using sodium borohydride to yield 4-(2-Methylpyrimidin-5-yl)phenol.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(2-Methylpyrimidin-5-yl)phenol in scientific research are vast. This compound has been studied extensively for its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a crucial role in various biological processes and are implicated in the pathogenesis of numerous diseases.
Eigenschaften
CAS-Nummer |
193885-92-6 |
|---|---|
Produktname |
4-(2-Methylpyrimidin-5-yl)phenol |
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
4-(2-methylpyrimidin-5-yl)phenol |
InChI |
InChI=1S/C11H10N2O/c1-8-12-6-10(7-13-8)9-2-4-11(14)5-3-9/h2-7,14H,1H3 |
InChI-Schlüssel |
ZLXLJYPAHLTLAT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)O |
Kanonische SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)O |
Synonyme |
Phenol, 4-(2-methyl-5-pyrimidinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



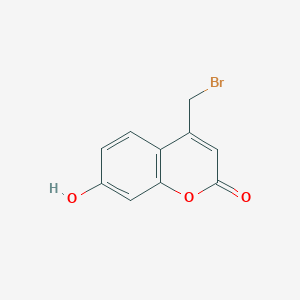
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
